(2R)-4-Methoxybutan-2-amine;hydrochloride
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Overview
Description
(2R)-4-Methoxybutan-2-amine;hydrochloride: is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Methoxybutan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxybutan-2-one.
Reaction Conditions: The key step involves the reduction of 4-methoxybutan-2-one to (2R)-4-methoxybutan-2-amine using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (2R)-4-methoxybutan-2-amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-4-Methoxybutan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be further reduced to form more reduced amine derivatives.
Substitution: It can participate in substitution reactions where the methoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Products: More reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or amine groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-4-Methoxybutan-2-amine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-4-Methoxybutan-2-amine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
(2S)-4-Methoxybutan-2-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Methoxybutan-2-amine: The non-chiral version of the compound.
4-Methoxybutan-2-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: (2R)-4-Methoxybutan-2-amine;hydrochloride is unique due to its specific (2R) stereochemistry, which can result in different biological and chemical properties compared to its enantiomer or other similar compounds.
Properties
IUPAC Name |
(2R)-4-methoxybutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUQKFDITNPVCD-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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